molecular formula C36H70O6 B10775631 GlcC14C18

GlcC14C18

Cat. No.: B10775631
M. Wt: 598.9 g/mol
InChI Key: HOINWSFARNFWIP-IGIMWDRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucosyl-6-tetradecyloctadecanoate, commonly referred to as GlcC14C18, is a C6-branched glycolipid that activates the macrophage-inducible C-type lectin (Mincle) receptor. This glucose monoester was developed using a rational design to obtain a structurally simple molecule that binds and activates Mincle. This compound effectively activates both human and murine Mincle .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Glucosyl-6-tetradecyloctadecanoate involves the esterification of glucose with tetradecyloctadecanoic acid. The process typically includes heating the mixture at 60°C for 2 minutes, followed by sonication for 20 seconds and vortexing until completely dissolved. The product is then stored at -20°C .

Industrial Production Methods: In an industrial setting, the synthesis of Glucosyl-6-tetradecyloctadecanoate would involve large-scale esterification reactions under controlled conditions to ensure high purity and yield. The product is often provided as a translucent film and shipped at room temperature. Upon receipt, it is stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Glucosyl-6-tetradecyloctadecanoate primarily undergoes esterification reactions. It is also involved in activation reactions with the Mincle receptor, leading to signaling pathways that result in the production of cytokines and chemokines .

Common Reagents and Conditions:

    Esterification: Glucose and tetradecyloctadecanoic acid are the primary reagents.

    Activation: The compound is used in cellular assays to activate the Mincle receptor.

Major Products Formed: The major product formed from the esterification reaction is Glucosyl-6-tetradecyloctadecanoate itself. Upon activation of the Mincle receptor, the downstream products include various cytokines and chemokines .

Scientific Research Applications

Glucosyl-6-tetradecyloctadecanoate has several scientific research applications:

Mechanism of Action

Glucosyl-6-tetradecyloctadecanoate activates the macrophage-inducible C-type lectin (Mincle) receptor. Upon recognition by Mincle, the receptor interacts with the Fc receptor common gamma-chain (FcRg), triggering signaling through Syk-CARD9-dependent NF-kB activation. This leads to the production of Th1/Th17 polarizing cytokines and chemokines .

Comparison with Similar Compounds

Comparison: Glucosyl-6-tetradecyloctadecanoate has activity similar to TDM and TDB but displays less toxicity on human monocytes and monocyte-derived dendritic cells in vitro than TDB. This makes GlcC14C18 a promising candidate for use in vaccine adjuvants with reduced toxicity .

Properties

Molecular Formula

C36H70O6

Molecular Weight

598.9 g/mol

IUPAC Name

[(3S,6R)-3,5,6-trihydroxyoxan-2-yl]methyl 2-tridecylheptadecanoate

InChI

InChI=1S/C36H70O6/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-31(27-25-23-21-19-17-14-12-10-8-6-4-2)35(39)41-30-34-32(37)29-33(38)36(40)42-34/h31-34,36-38,40H,3-30H2,1-2H3/t31?,32-,33?,34?,36+/m0/s1

InChI Key

HOINWSFARNFWIP-IGIMWDRYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(CCCCCCCCCCCCC)C(=O)OCC1[C@H](CC([C@@H](O1)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(CCCCCCCCCCCCC)C(=O)OCC1C(CC(C(O1)O)O)O

Origin of Product

United States

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